molecular formula C10H11BrN2O B581363 3-amino-4-bromo-N-cyclopropylbenzamide CAS No. 1175951-94-6

3-amino-4-bromo-N-cyclopropylbenzamide

Cat. No. B581363
M. Wt: 255.115
InChI Key: BAJRTARYUGKJOM-UHFFFAOYSA-N
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Description

“3-amino-4-bromo-N-cyclopropylbenzamide” is a chemical compound with the CAS Number: 1175951-94-6 . It has a molecular weight of 255.11 . The IUPAC name for this compound is 3-amino-4-bromo-N-cyclopropylbenzamide .


Molecular Structure Analysis

The InChI code for “3-amino-4-bromo-N-cyclopropylbenzamide” is 1S/C10H11BrN2O/c11-8-4-1-6 (5-9 (8)12)10 (14)13-7-2-3-7/h1,4-5,7H,2-3,12H2, (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “3-amino-4-bromo-N-cyclopropylbenzamide” has a molecular weight of 255.11 .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that certain 4-aminobenzamides, closely related to 3-amino-4-bromo-N-cyclopropylbenzamide, have been evaluated for their anticonvulsant effects. These compounds were tested in mice against seizures induced by electroshock and pentylenetetrazole, with some showing significant protective effects (Clark et al., 1984).

Enhancement of Cytotoxicity

The compound 3-aminobenzamide, which is structurally similar to 3-amino-4-bromo-N-cyclopropylbenzamide, has been found to enhance the cytotoxicity of certain chemicals like 6-mercaptopurine in Chinese hamster ovary cells. This enhancement is observed particularly during the G1 and early S phase of the cell cycle (Moses et al., 1990).

Copper-Catalyzed Amination

Studies have shown the utility of copper-catalyzed direct amination of ortho-functionalized haloarenes, including derivatives like N-(2-bromophenyl)acetamide, which is structurally related to 3-amino-4-bromo-N-cyclopropylbenzamide. This process is significant for synthesizing various ortho-functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).

Protection from UV-B-Induced Apoptosis

3-Aminobenzamide, a variant of the compound , has demonstrated an ability to protect cells from UV-B-induced apoptosis. This effect is linked to its influence on the cytoskeleton and substrate adhesion of the cells, showing its potential in cellular protection and repair processes (Malorni et al., 1995).

Synthesis of Novel Compounds

Enhancement of Chemical Toxicity

Studies have shown that 3-aminobenzamide can enhance the toxic effects of certain chemicals, such as ethyl methanesulfonate, in cell cultures. This suggests a role in modulating chemical sensitivity and toxicity, which could have implications in chemotherapy and toxicity studies (Lubet et al., 1984).

Safety And Hazards

The safety data sheet for “3-amino-4-bromo-N-cyclopropylbenzamide” suggests that it should not be released into the environment . It also recommends ensuring adequate ventilation and using personal protective equipment when handling the compound . In case of contact with skin or eyes, or if swallowed or inhaled, it is advised to seek medical attention .

properties

IUPAC Name

3-amino-4-bromo-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJRTARYUGKJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-bromo-N-cyclopropylbenzamide

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